4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKLBZRUQFMZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of Fluoropyridine Group: The fluoropyridine moiety can be attached through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups (if present) or the thiazole ring.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the thiazole ring might produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluoropyridine group may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine: Lacks the fluorine atom, which may affect its biological activity.
4-(3,4-dimethoxyphenyl)-N-(5-chloropyridin-2-yl)thiazol-2-amine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and pharmacological properties.
Uniqueness
The presence of the fluoropyridine group in 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine may confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHFNOS
Molecular Weight : 300.36 g/mol
The compound features a thiazole ring connected to a dimethoxyphenyl group and a fluoropyridine moiety, which are known to enhance the bioactivity of such compounds through various interactions at the molecular level.
Antiproliferative Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of quinazoline-thiazole hybrids were tested for their antiproliferative effects on HepG2 liver cancer cells. The study reported IC values ranging from 1.83 to 4.24 µM , indicating potent activity compared to the standard drug sorafenib (IC = 6.28 µM) .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine | TBD | TBD |
| Sorafenib | 6.28 | HepG2 |
| SA01 | 1.83 | HepG2 |
| SA02 | 4.24 | HepG2 |
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that it interacts with the VEGFR2 kinase domain , which is crucial for angiogenesis and tumor growth . The binding affinity and orientation in the active site indicate that modifications to the thiazole moiety can enhance efficacy.
Case Studies and Research Findings
- In Vitro Studies : A study involving various thiazole derivatives showed that compounds with similar structures to 4-(3,4-dimethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine exhibited strong antiproliferative effects on multiple cancer cell lines, including breast and liver cancers. The findings highlighted the importance of substituent groups in enhancing biological activity .
- Molecular Dynamics Simulations : Further investigations using molecular dynamics simulations have indicated that the stability of the compound's interaction with VEGFR2 correlates with its antiproliferative potency. The study utilized MM-PBSA calculations to assess binding free energies, confirming the compound's promising profile for further development .
- Toxicity Assessments : Toxicity evaluations conducted on normal cell lines (e.g., BJ cells) revealed that while the compound exhibited potent activity against cancer cells, it maintained a favorable safety profile, suggesting selective toxicity towards malignant cells .
Q & A
Q. Optimization strategies :
- Adjust POCl₃ stoichiometry (3:1 molar ratio to precursor) to minimize side products.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. For example, the 5-fluoropyridine group shows distinct aromatic protons at δ 8.2–8.5 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm .
- X-ray crystallography : Resolve the thiazole ring planarity and dihedral angles between substituents. Disordered fluorophenyl groups may require refinement with restraints .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₅FN₂O₂S: 330.0875) .
How do structural modifications (e.g., methoxy vs. fluoro substituents) influence the compound's bioactivity, based on SAR studies?
Advanced
Structure-activity relationship (SAR) insights from analogous thiazoles/thiadiazoles suggest:
- Methoxy groups : Enhance solubility and π-stacking interactions with hydrophobic enzyme pockets. Substitution at the 3,4-positions improves binding affinity compared to mono-methoxy derivatives .
- Fluorine : The 5-fluoro group on pyridine increases metabolic stability and electronegativity, potentially enhancing hydrogen bonding with target proteins .
Q. Example data :
| Substituent Modification | Bioactivity (IC₅₀) | Target Enzyme |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12 nM | Kinase X |
| 4-Methoxyphenyl | 45 nM | Kinase X |
| 5-Fluoropyridine | 8 nM | Kinase Y |
How can researchers resolve contradictions in reported biological activity data across different studies?
Advanced
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ligand concentrations. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Structural heterogeneity : Disorder in fluorophenyl groups (observed in X-ray studies) may alter binding conformations . Use molecular dynamics simulations to assess flexibility.
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate replicates .
What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets. Key residues (e.g., Lys45, Asp184) form hydrogen bonds with methoxy and fluorine groups .
- QM/MM simulations : Evaluate electronic effects of fluorine on charge distribution at the pyridine ring .
- Free energy perturbation (FEP) : Compare binding energies of analogs to prioritize synthesis .
What are the critical steps in purifying this compound post-synthesis?
Q. Basic
- Recrystallization : Use dimethyl sulfoxide (DMSO)/water (2:1 v/v) to remove unreacted precursors. Monitor purity via TLC (Rf ≈ 0.4 in ethyl acetate) .
- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar by-products.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) for chiral separation if stereoisomers form .
How can researchers validate the compound's stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via LC-MS. Methoxy groups may hydrolyze under acidic conditions .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points (expected >200°C for crystalline forms) .
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
